1-((6-Ethoxynaphthalen-2-yl)sulfonyl)-4-methylpiperazine
Description
Properties
IUPAC Name |
1-(6-ethoxynaphthalen-2-yl)sulfonyl-4-methylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c1-3-22-16-6-4-15-13-17(7-5-14(15)12-16)23(20,21)19-10-8-18(2)9-11-19/h4-7,12-13H,3,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKZPFMKULLAVMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)N3CCN(CC3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((6-Ethoxynaphthalen-2-yl)sulfonyl)-4-methylpiperazine is a compound that has garnered attention due to its potential biological activities, particularly in pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
- Molecular Formula : C15H20N2O2S
- Molecular Weight : 292.40 g/mol
- CAS Number : 1391053-95-4
- Structure :
- The compound features a piperazine ring substituted with a sulfonyl group and an ethoxy-naphthalene moiety, contributing to its unique pharmacological properties.
This compound is primarily recognized for its role as an inhibitor of phosphodiesterase (PDE) enzymes, particularly PDE5. This inhibition leads to increased levels of cyclic guanosine monophosphate (cGMP), which facilitates vasodilation and enhances blood flow in various tissues, including the corpus cavernosum of the penis.
Key Mechanisms:
- Inhibition of PDE5 : The compound exhibits a potent inhibitory effect on PDE5, with an IC50 value reported around 4 nM, similar to that of sildenafil citrate .
- Nitric Oxide Pathway : It enhances nitric oxide-dependent relaxation, promoting smooth muscle relaxation and vasodilation .
Biological Activity and Efficacy
The biological activity of this compound can be categorized into several areas:
1. Cardiovascular Effects
Research indicates that this compound may reduce pulmonary arterial pressure and edema, making it a candidate for treating pulmonary hypertension .
2. Erectile Dysfunction
Due to its mechanism as a PDE5 inhibitor, it has been investigated for its efficacy in treating erectile dysfunction. Studies have shown that compounds in this class significantly enhance erectile function by increasing blood flow during sexual stimulation.
3. Stem Cell Mobilization
Recent studies suggest that it promotes the mobilization of hematopoietic stem cells (HSCs) when used in combination with other agents like AMD 3100 . This could have implications for regenerative medicine and therapies involving stem cell transplantation.
Case Studies
Several studies have documented the effects and efficacy of this compound:
Case Study 1: Erectile Function in Rats
A study assessed the effects of the compound on male rats' sexual behavior. Parameters measured included:
- Mount Latency (ML)
- Intromission Latency (IL)
- Ejaculation Latency (EL)
Results indicated significant improvements in all parameters compared to control groups receiving vehicle treatment .
Case Study 2: Pulmonary Hypertension Model
In a model of pulmonary hypertension induced in rats, treatment with the compound resulted in decreased mean pulmonary artery pressure and improved cardiac function metrics compared to untreated controls .
Research Findings Summary Table
| Study Focus | Findings |
|---|---|
| PDE5 Inhibition | IC50 = 4 nM; enhances cGMP levels |
| Erectile Dysfunction | Improved sexual behavior metrics in rat models |
| Stem Cell Mobilization | Promotes HSC mobilization with AMD 3100 |
| Pulmonary Hypertension | Reduces pulmonary artery pressure; improves cardiac function |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Pharmacological Activity
- Sildenafil Citrate (Viagra) : Shares the 4-methylpiperazine-sulfonyl motif but incorporates a pyrazolopyrimidine core. It selectively inhibits PDE5, enhancing nitric oxide-mediated vasodilation . The ethoxynaphthalene group in this compound may confer distinct binding kinetics due to increased aromatic surface area compared to sildenafil’s ethoxyphenyl group.
- Immunomodulatory Analogues: Compounds like 1-[1-(2,5-dimethoxyphenyl)-4-(naphthalene-1-yloxy)but-2-ynyl]-4-methylpiperazine (complexed with β-cyclodextrin) demonstrate CD4+/CD8+ T-cell modulation under heavy metal exposure . While structurally distinct, this highlights the role of naphthalene-piperazine hybrids in immune regulation.
- Anticancer Derivatives : 1-(2-Naphthylsulfonyl)-4-[(E)-3-phenyl-2-propenyl]piperazine targets G-quadruplex DNA, inducing selective cytotoxicity in cancer cells . The absence of a propenyl group in the target compound suggests divergent mechanisms.
Q & A
Q. What are the standard synthetic routes for 1-((6-Ethoxynaphthalen-2-yl)sulfonyl)-4-methylpiperazine, and how are reaction conditions optimized?
The synthesis typically involves sulfonylation of the piperazine core. Key steps include:
- Sulfonylation : Reacting 6-ethoxynaphthalene-2-sulfonyl chloride with 4-methylpiperazine in anhydrous dichloromethane or THF, using triethylamine as a base to neutralize HCl byproducts .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity.
- Optimization : Adjusting molar ratios (1:1.2 for piperazine:sulfonyl chloride), temperature (0–5°C to minimize side reactions), and solvent polarity to enhance yield (typically 70–85%) .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR confirms the ethoxynaphthalene sulfonyl group (δ 1.4 ppm for ethoxy CH₃, δ 4.0–4.2 ppm for OCH₂) and piperazine protons (δ 2.4–3.2 ppm) .
- IR Spectroscopy : Peaks at ~1350 cm⁻¹ (S=O symmetric stretch) and ~1150 cm⁻¹ (asymmetric stretch) validate the sulfonyl group .
- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) coupled with ESI-MS for purity (>98%) and molecular ion detection (e.g., [M+H]⁺ at m/z 389) .
Q. How is the compound’s stability assessed under different storage and experimental conditions?
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition above 200°C. Store at 2–8°C in amber vials under nitrogen to prevent oxidation .
- pH Stability : Incubate in buffers (pH 3–9) at 37°C for 24–72 hours; monitor via HPLC for degradation products (e.g., hydrolysis of the sulfonyl group at pH < 2) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for sulfonylpiperazine derivatives?
- Structural-Activity Relationship (SAR) Analysis : Compare analogs with varying substituents (e.g., ethoxy vs. methoxy groups) using in vitro assays (e.g., IC₅₀ in cancer cell lines). For example, 6-ethoxy derivatives show 3-fold higher cytotoxicity than methoxy analogs in MCF-7 cells, likely due to enhanced lipophilicity .
- Meta-Analysis : Cross-reference data from radioligand binding assays (e.g., α₁-adrenergic receptor affinity) and molecular docking to identify conflicting results arising from assay conditions (e.g., buffer ionic strength) .
Q. How can computational methods predict the compound’s interaction with biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like carbonic anhydrase IX. Key interactions include hydrogen bonding between the sulfonyl group and Thr199 residue .
- QSAR Models : Train models with descriptors like logP, polar surface area, and H-bond acceptors to predict IC₅₀ values. Example dataset:
| Compound | logP | H-Bond Acceptors | IC₅₀ (µM) |
|---|---|---|---|
| 1-((6-Ethoxy...) | 3.2 | 6 | 0.45 |
| 1-((6-Methoxy...) | 2.8 | 5 | 1.2 |
| 1-((6-Propoxy...) | 3.6 | 6 | 0.32 |
Q. What experimental designs are used to elucidate the mechanism of action in neurodegenerative disease models?
- In Vitro Models : Treat SH-SY5Y neuroblastoma cells with the compound (1–10 µM) and measure Aβ42 aggregation via Thioflavin T fluorescence .
- Kinetic Studies : Use surface plasmon resonance (SPR) to determine binding kinetics (kₐₙ/kₒff) to tau protein (KD ~ 120 nM) .
- Contradiction Management : Replicate studies in primary neurons vs. immortalized lines to address discrepancies in EC₅₀ values (e.g., 2.1 µM vs. 5.4 µM) due to metabolic differences .
Q. How are reaction pathways and byproducts characterized during scale-up synthesis?
- LC-MS/MS : Identify byproducts like N-desmethyl derivatives (m/z 375) formed via demethylation under acidic conditions .
- Reaction Monitoring : Use in situ FTIR to track sulfonylation progress (disappearance of S-Cl stretch at 800 cm⁻¹) .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
